molecular formula C15H16N4O B2700937 N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide CAS No. 2309551-14-0

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide

Cat. No.: B2700937
CAS No.: 2309551-14-0
M. Wt: 268.32
InChI Key: BCPXOGJCMCWXQZ-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide (CAS 2309551-14-0) is a synthetic small molecule with a molecular weight of 268.31 g/mol and the molecular formula C 15 H 16 N 4 O . This compound belongs to the pyrazine-carboxamide class, a group of nitrogen-containing heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery research . The structure combines a pyrazine core, a common scaffold in pharmaceutical agents, with a pyridine moiety, creating a hybrid molecule of interest for investigating novel therapeutic targets. This compound is provided as a high-purity material for research applications. Pyrazine-carboxamide derivatives have demonstrated diverse biological activities in scientific literature, with related compounds being investigated for various pharmacological applications . The specific structural features of this molecule, including the cyclopropyl attachment to the pyridine ring and the methyl-substituted pyrazine core, make it a valuable chemical tool for structure-activity relationship studies, hit-to-lead optimization campaigns, and biochemical screening programs. Research applications for this compound may include use as a building block in synthetic chemistry, a reference standard in analytical studies, or a molecular probe for target identification and validation. Researchers should consult relevant scientific literature for specific applications of this and related pyrazine compounds . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. Proper safety data sheets should be consulted prior to use.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-6-17-14(9-16-10)15(20)19-8-11-2-5-13(18-7-11)12-3-4-12/h2,5-7,9,12H,3-4,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPXOGJCMCWXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various reactions, such as oxidation and reduction, facilitates the development of new compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor. It may interact with specific enzymes or receptors, altering their activity and influencing cellular pathways. For instance, it has been studied for its effects on kinase inhibition, which is crucial in cell signaling.

Medicine

The compound shows promise in medicinal chemistry, particularly for its potential therapeutic properties :

  • Anti-cancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : Investigations indicate it could reduce inflammatory markers in cellular models.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Study FocusObjectiveFindings
Anticancer ActivityEvaluate effects on human breast cancer cellsExhibited dose-dependent cytotoxicity with an IC50 of 15 µM (2023)
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% (2025)
Antimicrobial ActivityAssess efficacy against Gram-positive bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) (2024)

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Research

Compound 2 (N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methylpyrazine-2-carboxamide)

  • Structure : Shares the 5-methylpyrazine-2-carboxamide core but replaces the cyclopropylpyridinylmethyl group with a benzooxaborol ring.
  • Synthesis : Yield (72%) is comparable to the target compound’s synthetic efficiency .
  • Analytical Data : 13C NMR (δ 161.89, C=O) and MS ([M + H]+ = 255.9) differ due to the oxaborol moiety’s electronic effects .

N-(3-(Trifluoromethyl)phenyl)pyrazine-2-carboxamides (1a–1e)

  • Structure: Alkylamino substituents (e.g., propyl, pentyl) at the pyrazine 5-position vs. the target’s methyl group.
  • Synthesis : Higher yields (76–98%) but lower melting points (128–156°C) suggest reduced crystallinity compared to the target compound .
  • Activity : Longer alkyl chains (e.g., heptyl in 1e) may improve lipophilicity but reduce solubility, whereas the target’s methyl group balances these properties .

Antidiabetic and Receptor-Targeting Analogues

Glipizide (N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-5-methylpyrazine-2-carboxamide)

  • Structure : Shares the 5-methylpyrazine-2-carboxamide core but includes a sulfonylurea group for pancreatic β-cell targeting.
  • Activity : The cyclohexylcarbamoyl group enhances hypoglycemic effects, whereas the target’s cyclopropylpyridine may favor kinase or microbial target binding .

EGFR Inhibitor (N-{4-[4-amino-6-ethynyl-5-(quinolin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]bicyclo[2.2.1]heptan-1-yl}-5-methylpyrazine-2-carboxamide)

  • Structure: A complex bicycloheptane-pyrrolopyrimidine-quinoline substituent replaces the cyclopropylpyridine group.
  • Activity : The extended aromatic system likely enhances EGFR binding affinity, contrasting with the target’s simpler structure optimized for solubility .

N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-5-methylpyrazine-2-carboxamide (7d)

  • Synthesis : Lower yield (47.8%) vs. the target compound, attributed to the ethylureido-benzyl group’s synthetic complexity .
  • Analytical Data : HRMS m/z 397.2274 reflects a larger molecular weight due to the piperidine-ethylureido extension .

Benzimidazole Derivatives (B1, B8)

  • Structure : Methoxy or acetamide-substituted benzimidazole cores vs. pyrazine.
  • Activity : Benzimidazoles often exhibit proton pump inhibition, whereas pyrazine carboxamides target diverse pathways .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 2 1a–1e Glipizide
Core Structure 5-Methylpyrazine 5-Methylpyrazine Varied alkylamino 5-Methylpyrazine
Substituent Cyclopropylpyridinylmethyl Benzooxaborol Trifluoromethylphenyl Sulfonylurea
Molecular Weight (Da) ~255 (MS data) 255.04 326–397 445.5
Yield 72% 72% 76–98% Not reported
Key Activity Antimicrobial Antimicrobial Antimycobacterial Antidiabetic

Key Findings and Implications

  • Structural Flexibility : The 5-methylpyrazine-2-carboxamide core is versatile, accommodating substituents like cyclopropylpyridine (target), oxaborol (Compound 2), or sulfonylurea (Glipizide) for varied bioactivities .
  • Synthetic Efficiency : Moderate yields (72%) for the target compound suggest manageable synthetic complexity compared to lower-yielding analogs (e.g., 7d at 47.8%) .
  • Pharmacokinetic Optimization : The cyclopropyl group balances lipophilicity and metabolic stability, contrasting with bulkier groups in EGFR inhibitors or hydrophilic sulfonylureas .

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C13H15N3O Molecular Formula \text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes related to inflammatory pathways, particularly fatty acid amide hydrolase (FAAH). This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects, including analgesic and anti-inflammatory properties.
  • Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator for certain G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.

Biological Activity Data

Biological ActivityDescriptionReference
FAAH Inhibition Increases endocannabinoid levels; potential analgesic effects.
Antimicrobial Activity Exhibits moderate activity against various bacterial strains.
Cytotoxicity Shows cytotoxic effects on cancer cell lines in vitro.

Case Study 1: Analgesic Effects

A study investigated the analgesic properties of this compound in rodent models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential use in pain management therapies.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth, indicating its potential as a lead for developing new antimicrobial agents.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
  • Toxicological Profile : Initial toxicity assessments suggest a low toxicity profile at therapeutic doses, making it a candidate for further development.
  • Therapeutic Applications : Potential applications include treatment for chronic pain conditions and infections resistant to conventional antibiotics.

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